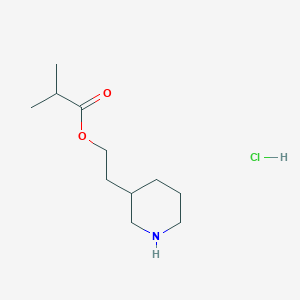

2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride

Description

2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is a synthetic organic compound combining a piperidine moiety with an ester functional group, stabilized as a hydrochloride salt. Piperidine derivatives are widely utilized in pharmaceuticals due to their bioactivity, particularly in central nervous system (CNS) targeting agents.

Properties

IUPAC Name |

2-piperidin-3-ylethyl 2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-9(2)11(13)14-7-5-10-4-3-6-12-8-10;/h9-10,12H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEZYTBQOSXYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220032-00-7 | |

| Record name | Propanoic acid, 2-methyl-, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Esterification via Activated Ester or Acid Chloride Route

One common method involves converting 2-methylpropanoic acid into an activated intermediate such as an acid chloride or a tosylate ester, which then reacts with the nucleophilic 2-(3-piperidinyl)ethanol.

Activation Step : 2-methylpropanoic acid is reacted with reagents like thionyl chloride or p-toluenesulfonyl chloride in the presence of bases such as triethylamine to form acid chloride or tosylate intermediates.

Ester Formation : The activated intermediate is then reacted with 2-(3-piperidinyl)ethanol in an aprotic solvent (e.g., dichloromethane) at room temperature or slightly elevated temperatures to form the ester.

Workup : The reaction mixture is washed with water, dehydrated with drying agents (e.g., sodium sulfate), and concentrated to isolate the ester product.

Salt Formation : The free base ester is treated with hydrochloric acid in an appropriate solvent (e.g., acetone or ethanol) to form the hydrochloride salt, which precipitates out and is filtered and dried.

Example from Patent Literature : A similar preparation of 2-methyl-2′-phenylpropionic acid methyl ester derivatives involved reacting the acid with p-toluenesulfonyl chloride and triethylamine in dichloromethane, followed by nucleophilic substitution to yield esters with yields up to 91%.

Direct Esterification Using Coupling Agents

An alternative approach uses coupling agents such as dicyclohexylcarbodiimide (DCC) or other peptide coupling reagents to directly couple 2-methylpropanoic acid with 2-(3-piperidinyl)ethanol.

Reaction Conditions : The acid and alcohol are reacted in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) with DCC and catalytic amounts of 4-dimethylaminopyridine (DMAP) at low temperatures (0–25 °C) to form the ester bond.

Purification : The byproduct dicyclohexylurea is filtered off, and the product is purified by column chromatography or recrystallization.

Salt Formation : The purified ester is converted to the hydrochloride salt by treatment with HCl in a suitable solvent.

This method allows mild reaction conditions and good yields, typically ranging from 70% to 90% depending on scale and purification.

Hydrolysis and Subsequent Functionalization

In some synthetic routes, methyl or ethyl esters of 2-methylpropanoic acid derivatives are first prepared, followed by hydrolysis to the acid and then esterification with 2-(3-piperidinyl)ethanol.

Hydrolysis : Esters are hydrolyzed using aqueous sodium hydroxide or potassium hydroxide in methanol or ethanol under reflux conditions (e.g., 6 hours at 78 °C) to yield the free acid.

Esterification : The acid is then activated or directly esterified with the piperidinyl ethanol as described above.

Yields : Hydrolysis yields are typically high (above 80%), and subsequent esterification yields vary depending on conditions.

Reaction Conditions and Yields Summary

Analytical and Purity Considerations

Purity of the final hydrochloride salt is typically confirmed by HPLC, NMR, and melting point analysis.

HPLC purities above 99% are reported for closely related compounds prepared by these methods.

Structural confirmation is done by ^1H and ^13C NMR spectroscopy, with characteristic chemical shifts for the ester and piperidinyl moieties.

Research Findings and Optimization Notes

The choice of activation method (acid chloride vs. tosylate vs. direct coupling) depends on scale, available reagents, and desired purity.

Use of aprotic solvents and control of temperature minimizes side reactions such as hydrolysis or over-alkylation.

Conversion to hydrochloride salt improves compound stability and crystallinity, facilitating isolation and storage.

Purification by recrystallization from acetone or ethyl acetate is effective for obtaining high purity product.

Reaction monitoring by HPLC is essential to determine completion and optimize reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to interact with biological targets effectively, making it valuable in drug development.

Potential Therapeutic Applications:

- Neurological Disorders: The compound has been explored for its potential effects on neurotransmitter systems, particularly in the context of disorders such as depression and anxiety.

- Cardiovascular Diseases: Its derivatives may exhibit properties that could be beneficial in treating cardiovascular conditions by modulating vascular smooth muscle activity.

- Antimicrobial Activity: Some studies suggest that compounds derived from this structure may possess antimicrobial properties, making them candidates for developing new antibiotics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactivity. It can undergo various chemical transformations, including:

- Esterification: Used to create esters that are essential in the synthesis of more complex molecules.

- Reduction Reactions: Can be reduced to form alcohols or amines, which are pivotal in medicinal chemistry.

- Substitution Reactions: The piperidine ring can be functionalized through nucleophilic substitution, leading to a variety of derivatives with tailored properties.

Case Studies and Research Findings

Industrial Applications

In addition to its medicinal uses, this compound is also employed in industrial settings:

- Production of Specialty Chemicals: Its derivatives are used to manufacture polymers, resins, and coatings.

- Research Reagent: Commonly utilized as a reagent in biochemical research due to its ability to modify biological molecules.

Mechanism of Action

The mechanism of action of 2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

- Key Observations: The target compound’s piperidine and 2-methylpropanoate groups distinguish it from simpler esters (e.g., ethyl 2-methylpropanoate), which lack pharmacological motifs and are primarily aroma agents . highlights how extended substituents (e.g., benzoimidazole) drastically increase molecular weight and complexity, suggesting the target compound may serve as a simpler intermediate in drug synthesis .

Pharmacological and Functional Differences

- Bioactivity: Piperidine derivatives often exhibit CNS activity (e.g., antipsychotics, analgesics). The hydrochloride salt in the target compound enhances solubility, critical for oral or injectable formulations, whereas non-salt analogs (e.g., ethyl 2-methylpropanoate) are metabolically inert aroma compounds .

- Volatility: Ethyl 2-methylpropanoate () is volatile and contributes to wine/fruit aromas, whereas the piperidinyl group and hydrochloride salt in the target compound likely reduce volatility, favoring solid-state stability .

Biological Activity

Overview

2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is a compound with significant biological activity, primarily studied for its pharmacological properties. This article delves into its biological mechanisms, therapeutic potential, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula: C12H18ClNO3

- Molecular Weight: 247.73 g/mol

- IUPAC Name: 2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride

The compound features a piperidine ring, which is known for its role in various biological activities, including analgesic and antidepressant effects.

The biological activity of 2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is largely attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of certain receptors in the central nervous system (CNS), particularly those associated with pain perception and mood regulation.

Key Mechanisms:

- Receptor Interaction: The compound may act as a partial agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to pain and anxiety.

- Neurotransmitter Modulation: It may enhance or inhibit the release of neurotransmitters such as serotonin and norepinephrine, contributing to its therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Analgesic Activity: Studies have shown that it can reduce pain responses in animal models, similar to other analgesics.

- Antidepressant Effects: Preliminary data suggest potential antidepressant properties, possibly through serotonergic mechanisms.

- Anti-inflammatory Properties: There is evidence that it may reduce inflammation, making it a candidate for treating inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Analgesic | Pain reduction in animal models | |

| Antidepressant | Mood enhancement in behavioral assays | |

| Anti-inflammatory | Decreased markers of inflammation |

Case Studies

-

Analgesic Efficacy in Rodent Models:

A study assessed the analgesic efficacy of 2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride in rodent models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a novel analgesic agent. -

Behavioral Assessment for Antidepressant Activity:

In a behavioral study involving forced swim tests, the compound demonstrated significant reductions in immobility time, indicative of antidepressant-like effects. This aligns with its proposed mechanism of action involving serotonin modulation. -

Inflammation Reduction in Preclinical Trials:

A preclinical trial explored the anti-inflammatory properties of the compound. It was found to significantly lower levels of pro-inflammatory cytokines in treated animals, supporting its potential application in inflammatory disorders.

Research Findings

Recent investigations have highlighted the potential of 2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride as a therapeutic agent across various domains:

- Cancer Research: Emerging studies suggest that compounds with similar structures exhibit anticancer properties through apoptosis induction and cell cycle arrest mechanisms.

- Neuropharmacology: Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in treating CNS disorders.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : A common route involves multi-step synthesis starting with hydrazine intermediates and acid-catalyzed esterification. For example, in a patent application (EP 4 374 877 A2), borane-pyridine complexes in HCl-methanol solutions were used for reductive amination, followed by coupling with carboxylic acid reagents under nitrogen. Key conditions include:

- Temperature control (0°C for reagent addition to minimize side reactions).

- Purification : Ethyl acetate extraction, sodium sulfate drying, and reduced-pressure solvent removal.

Analytical validation via LCMS (e.g., m/z 416 [M+H]+) and HPLC (retention time 0.63 minutes under SMD-TFA05 conditions) ensures product identity .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- LCMS : Confirms molecular ion peaks (e.g., m/z 791 [M+H]+ for intermediates) .

- HPLC : Retention times under standardized conditions (e.g., 1.19 minutes using SMD-TFA05) help assess purity. Relative retention limits for impurities (e.g., methyl/ethyl esters) can be cross-referenced from pharmacopeial data .

- NMR and FTIR : For structural elucidation of the piperidine ring and ester functionalities (not explicitly cited but inferred from similar compounds in and ).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats to prevent skin/eye contact. Use P95 respirators if aerosol formation is possible .

- Storage : Keep at 2–8°C in干燥, ventilated areas away from oxidizers.

- Spill Management : Avoid dust generation; collect spills with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during reductive amination steps?

- Methodological Answer :

- Reagent Stoichiometry : Excess borane-pyridine (2.5 eq. relative to substrate) improves conversion, as demonstrated in .

- Solvent Choice : Methanol enhances solubility of intermediates, while ethyl acetate minimizes byproduct formation during extraction.

- Temperature Gradients : Gradual warming post-reaction (e.g., from 0°C to room temperature) stabilizes sensitive intermediates.

Q. What strategies resolve contradictions in impurity profiles observed during HPLC analysis?

- Methodological Answer :

- Reference Standards : Use pharmacopeial impurities (e.g., methyl/ethyl esters, chlorobenzoyl derivatives) as benchmarks .

- Method Adjustment : Modify mobile phase pH or gradient elution to separate co-eluting peaks. For example, increasing acetonitrile content from 40% to 60% improves resolution of ester derivatives.

- LCMS Cross-Validation : Correlate HPLC peaks with m/z data to confirm impurity structures .

Q. How do structural modifications (e.g., piperidine substitution patterns) influence the compound’s biological activity?

- Methodological Answer :

- Comparative Studies : Analogues with dimethyl-piperidine ( ) or sulfonyl-piperidine ( ) groups show altered receptor binding. For example, 3,5-dimethyl substitution on the piperidine ring enhances lipid solubility, potentially improving blood-brain barrier penetration.

- In Silico Modeling : Docking studies using software like AutoDock Vina can predict interactions with target enzymes (e.g., kinases or GPCRs).

- In Vitro Assays : Test modified compounds in cell-based models (e.g., calcium flux assays for receptor activation) to validate hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.